molecular formula C6H10BrN3O2S B2593510 5-Bromo-1-propylpyrazole-4-sulfonamide CAS No. 1946821-97-1

5-Bromo-1-propylpyrazole-4-sulfonamide

Cat. No. B2593510
CAS RN: 1946821-97-1
M. Wt: 268.13
InChI Key: NDLLPNTZVWHOMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-1-propylpyrazole-4-sulfonamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclization, and functional group transformations. The most common method includes the reaction of a suitable pyrazole precursor with a brominating agent, followed by sulfonation. Detailed experimental procedures and optimization studies are available in the literature .


Chemical Reactions Analysis

5-Bromo-1-propylpyrazole-4-sulfonamide participates in various chemical reactions. Notably, it can undergo nucleophilic substitution reactions at the bromine position, leading to the modification of its functional groups. Additionally, it may react with bases or acids to form salts or undergo cyclization reactions to yield related heterocyclic compounds. Researchers have explored these reactions both experimentally and computationally .

properties

IUPAC Name

5-bromo-1-propylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O2S/c1-2-3-10-6(7)5(4-9-10)13(8,11)12/h4H,2-3H2,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLLPNTZVWHOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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